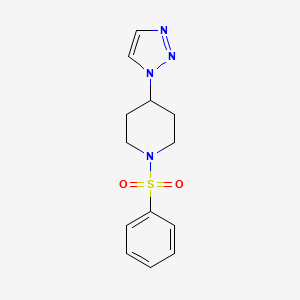

![molecular formula C14H13N3O3S B2662156 N-(2-(furan-2-yl)-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1396882-96-4](/img/structure/B2662156.png)

N-(2-(furan-2-yl)-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzo[c][1,2,5]thiadiazole (BTZ) motif is a widely used acceptor heterocycle in producing donor-acceptor materials for organic electronics . It has been extensively researched for use in photovoltaics or as fluorescent sensors .

Synthesis Analysis

The synthesis of compounds based on the BTZ group involves varying the donor groups while keeping the BTZ acceptor group the same. This allows for systematic modification of the photocatalyst’s optoelectronic and photophysical properties .Molecular Structure Analysis

According to quantum-mechanical calculations, benzo[d][1,2,3]thiadiazole (isoBTD), a variant of BTZ, has higher values of E LUMO and energy band gap (Eg), indicating high electron conductivity due to the high stability of the molecule in the excited state .Chemical Reactions Analysis

Compounds based on the BTZ group have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .Physical And Chemical Properties Analysis

The optical and electrochemical properties of compounds based on the BTZ group show a red shift of absorption maxima with lower absorptive and luminescent capacity .Scientific Research Applications

Antibacterial Activity

Furan derivatives, including the compound , have shown significant potential in the realm of medicinal chemistry . They have been used to create numerous innovative antibacterial agents to combat microbial resistance .

Antimicrobial Drugs

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .

Fluorophores and Visible Light Organophotocatalysts

The compound has been researched for use in photovoltaics or as fluorescent sensors . Their use as potential visible-light organophotocatalysts has also been studied .

Inhibitory Potential Against Bacteria and Fungi

The compound has been examined for its inhibitory potential against two Gram-positive bacteria (S. aureus and B. cereus), three Gram-negative bacteria (E. coli, P. aeruginosa and K. pneumoniae) and two fungal species (A. niger and C. albicans) .

Synthesis of Hyperbranched Conjugated Polymers

The compound has been used in the synthesis of hyperbranched conjugated polymers .

Production of Pharmaceuticals, Resin, Agrochemicals, and Lacquers

The compound is used to produce pharmaceuticals, resin, agrochemicals, and lacquers .

Future Directions

The BTZ motif and its variants continue to be an area of active research, particularly in the field of organic electronics . A thorough selection of components in the designing of appropriate compounds with benzo[d][1,2,3]thiadiazole as an internal acceptor can lead to promising photovoltaic materials .

properties

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxypropyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3S/c1-14(19,12-3-2-6-20-12)8-15-13(18)9-4-5-10-11(7-9)17-21-16-10/h2-7,19H,8H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLRLCCSJCPBCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC2=NSN=C2C=C1)(C3=CC=CO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2662075.png)

![2-{4-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide](/img/no-structure.png)

![5-amino-N-(2,4-dimethylphenyl)-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2662084.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2662093.png)